2-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
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Description
2-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C15H13N3OS2 and its molecular weight is 315.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the cannabinoid-1 (CB1) receptor . The CB1 receptor is a part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as mood, appetite, pain sensation, and memory.
Mode of Action
The compound interacts with the CB1 receptor, acting as a potent and selective antagonist . This means it binds to the receptor and blocks its activation, preventing the receptor’s normal function. The interaction is mainly governed by van der Waals forces .
Biochemical Pathways
By blocking the CB1 receptor, the compound can affect various biochemical pathways regulated by the endocannabinoid system. These include the modulation of neurotransmitter release in the central and peripheral nervous system, which can have downstream effects on pain sensation, mood, appetite, and other physiological processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific physiological context. Given its role as a CB1 receptor antagonist, it could potentially lead to decreased activation of the endocannabinoid system, which could affect mood, pain sensation, appetite, and other processes .
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide features a thiophene ring and a pyrazine moiety which may contribute to its biological properties. The compound can be represented as follows:
Physical Properties
Property | Value |
---|---|
Molecular Weight | 268.37 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
The compound's mechanism of action is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. It is hypothesized that the thiophene and pyrazine rings enhance the compound's ability to bind to these targets through hydrophobic interactions and hydrogen bonding.
Antiviral Activity
Recent studies have indicated that derivatives containing thiophene and pyrazine structures exhibit significant antiviral activity. For example, compounds similar to this compound have shown efficacy against various viral strains, including Hepatitis C Virus (HCV) and Dengue Virus (DENV).
Case Study: Inhibition of HCV NS5B Polymerase
In vitro studies demonstrated that certain analogs of this compound inhibited HCV NS5B polymerase with IC50 values in the low micromolar range (e.g., 0.35 μM), suggesting potential therapeutic applications in treating HCV infections .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory properties of thiophene derivatives. Compounds with similar structures have been shown to inhibit COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Study: COX Inhibition Assay
In a comparative study, several thiophene-containing compounds were evaluated for their COX-2 inhibitory activity. The most potent inhibitors demonstrated IC50 values around 0.04 μmol, indicating strong anti-inflammatory potential .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the thiophene or pyrazine rings can significantly influence the compound's pharmacological profile.
Key Findings
- Substituent Effects : Substituents on the thiophene ring can enhance binding affinity to biological targets.
- Ring Variations : Altering the position of substituents on the pyrazine ring has shown to impact antiviral efficacy.
- Hybrid Structures : Combining different heterocycles may lead to compounds with improved biological activities.
Properties
IUPAC Name |
2-thiophen-2-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-14(9-11-3-1-7-20-11)18-10-12-15(17-6-5-16-12)13-4-2-8-21-13/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKZRSCNEMQSRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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